molecular formula C19H24N2O2 B14349458 N-(3-Ethylphenyl)-N~2~-(2-methoxyphenyl)-2-methylalaninamide CAS No. 90304-65-7

N-(3-Ethylphenyl)-N~2~-(2-methoxyphenyl)-2-methylalaninamide

Cat. No.: B14349458
CAS No.: 90304-65-7
M. Wt: 312.4 g/mol
InChI Key: JIRLOONZJFUBSX-UHFFFAOYSA-N
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Description

N-(3-Ethylphenyl)-N~2~-(2-methoxyphenyl)-2-methylalaninamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of an ethyl group attached to the phenyl ring, a methoxy group on another phenyl ring, and a methylalaninamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethylphenyl)-N~2~-(2-methoxyphenyl)-2-methylalaninamide typically involves the reaction of 3-ethylphenylamine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with 2-methylalanine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethylphenyl)-N~2~-(2-methoxyphenyl)-2-methylalaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, especially at positions ortho and para to the substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(3-Ethylphenyl)-N~2~-(2-methoxyphenyl)-2-methylalaninamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Ethylphenyl)-N~2~-(2-methoxyphenyl)-2-methylalaninamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing the substrate from binding. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Methylphenyl)-N~2~-(2-methoxyphenyl)-2-methylalaninamide
  • N-(3-Ethylphenyl)-N~2~-(2-hydroxyphenyl)-2-methylalaninamide
  • N-(3-Ethylphenyl)-N~2~-(2-methoxyphenyl)-2-ethylalaninamide

Uniqueness

N-(3-Ethylphenyl)-N~2~-(2-methoxyphenyl)-2-methylalaninamide is unique due to the specific combination of substituents on the phenyl rings and the alaninamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

90304-65-7

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

N-(3-ethylphenyl)-2-(2-methoxyanilino)-2-methylpropanamide

InChI

InChI=1S/C19H24N2O2/c1-5-14-9-8-10-15(13-14)20-18(22)19(2,3)21-16-11-6-7-12-17(16)23-4/h6-13,21H,5H2,1-4H3,(H,20,22)

InChI Key

JIRLOONZJFUBSX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C(C)(C)NC2=CC=CC=C2OC

Origin of Product

United States

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